

A Comprehensive Technical Guide to 2,4,6-Trimethylbenzenesulfonamide and Its Derivatives

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	2,4,6- Trimethylbenzenesulfonamide
Cat. No.:	B1594488

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4,6-Trimethylbenzenesulfonamide, also known as mesitylenesulfonamide, and its derivatives represent a versatile class of organic compounds with significant applications ranging from synthetic organic chemistry to medicinal chemistry. The unique structural features of the mesityl group—namely its steric bulk and electron-donating methyl groups—confer specific reactivity and biological activity to these sulfonamides. This guide provides a comprehensive review of the synthesis, characterization, and application of **2,4,6-trimethylbenzenesulfonamide** and its analogs, with a particular focus on their emerging role in drug discovery as antimicrobial and carbonic anhydrase inhibiting agents. Detailed experimental protocols and mechanistic insights are provided to support researchers in this field.

Introduction

The sulfonamide functional group is a cornerstone in medicinal chemistry, famously associated with the first class of antibacterial drugs. Beyond their antimicrobial properties, sulfonamides are integral to drugs targeting a wide array of conditions, including those acting as diuretics, anticonvulsants, and anti-inflammatory agents. **2,4,6-Trimethylbenzenesulfonamide** is a

specific arylsulfonamide distinguished by the presence of a mesityl (2,4,6-trimethylphenyl) group. This structural motif is not merely a passive scaffold; its steric hindrance and electronic properties are pivotal in modulating the chemical reactivity and biological interactions of the molecule.

Derivatives of this core structure have shown promise in various therapeutic areas. Recent research has highlighted the potential of 2,4,6-trimethylbenzenesulfonyl hydrazones as potent antibacterial agents, particularly against Gram-positive bacteria.^{[1][2]} Furthermore, the broader class of benzenesulfonamides is actively being investigated for the development of novel carbonic anhydrase inhibitors with applications in treating epilepsy.^[3] This guide aims to synthesize the current body of knowledge on **2,4,6-trimethylbenzenesulfonamide**, offering a technical resource for its synthesis, characterization, and application in modern research.

Physicochemical and Spectroscopic Properties

Understanding the fundamental properties of the parent compound, **2,4,6-trimethylbenzenesulfonamide**, is crucial for its application and derivatization.

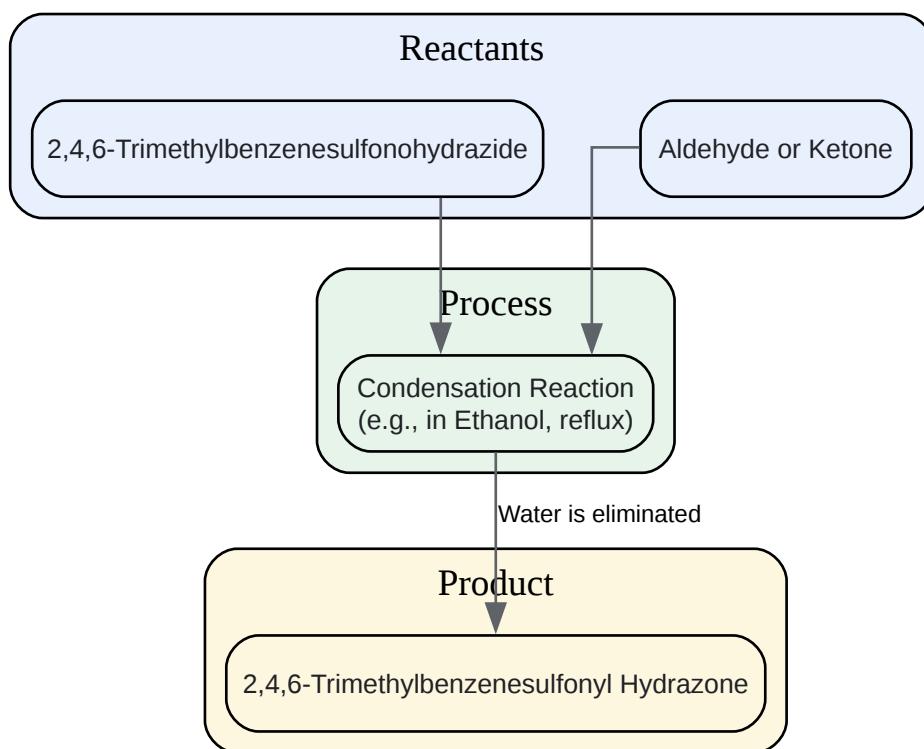
Chemical and Physical Properties

A summary of the key computed and experimental properties for **2,4,6-trimethylbenzenesulfonamide** is presented in the table below.

Property	Value	Source
Molecular Formula	C ₉ H ₁₃ NO ₂ S	PubChem ^[4]
Molecular Weight	199.27 g/mol	PubChem ^[4]
IUPAC Name	2,4,6-trimethylbenzenesulfonamide	PubChem ^[4]
CAS Number	4543-58-2	PubChem ^[4]
Appearance	Solid	Fluorochem ^[5]
Melting Point	141-143°C	Fluorochem ^[5]
LogP	2.12	Fluorochem ^[5]

Spectroscopic Data

Structural confirmation of **2,4,6-trimethylbenzenesulfonamide** and its derivatives relies on standard spectroscopic techniques.


- ^1H NMR: The proton NMR spectrum is characterized by distinct signals corresponding to the aromatic protons and the methyl groups of the mesityl ring, in addition to the protons of the sulfonamide group.[4][6]
- ^{13}C NMR: The carbon NMR spectrum provides confirmation of the carbon framework, showing characteristic peaks for the aromatic and methyl carbons.[4][6]
- IR Spectroscopy: The infrared spectrum will prominently feature absorption bands corresponding to the S=O stretching of the sulfonyl group and N-H stretching of the sulfonamide.[4]

Synthesis and Derivatization

The **2,4,6-trimethylbenzenesulfonamide** core is a versatile platform for the synthesis of a diverse range of derivatives. A primary route for derivatization involves the corresponding 2,4,6-trimethylbenzenesulfonohydrazide.

General Synthesis of 2,4,6-Trimethylbenzenesulfonyl Hydrazones

A common and effective method for synthesizing bioactive derivatives is the condensation reaction between 2,4,6-trimethylbenzenesulfonohydrazide and various aldehydes or ketones. [1][2][7] This reaction yields sulfonyl hydrazones, which have demonstrated significant biological activity.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of 2,4,6-trimethylbenzenesulfonyl hydrazone.

Detailed Experimental Protocol: Synthesis of a Representative Hydrazone

This protocol is adapted from methodologies described for the synthesis of novel benzenesulfonyl hydrazone.[\[1\]](#)

Objective: To synthesize a 2,4,6-trimethylbenzenesulfonyl hydrazone via condensation.

Materials:

- 2,4,6-trimethylbenzenesulfonohydrazide
- Substituted aromatic aldehyde (e.g., 4-hydroxybenzaldehyde)
- Ethanol (absolute)

- Glacial acetic acid (catalytic amount)
- Standard reflux apparatus
- Filtration apparatus (Büchner funnel)
- Recrystallization solvents (e.g., ethanol/water mixture)

Procedure:

- Dissolution: Dissolve equimolar amounts of 2,4,6-trimethylbenzenesulfonohydrazide and the selected aldehyde in a minimal amount of absolute ethanol in a round-bottom flask.
- Catalysis: Add a few drops of glacial acetic acid to the mixture to catalyze the condensation reaction.
- Reflux: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
 - Rationale: Heating accelerates the rate of the condensation reaction, which involves the formation of a C=N double bond and the elimination of a water molecule.
- Precipitation & Isolation: After completion, cool the reaction mixture to room temperature, and then in an ice bath to induce precipitation of the product.
- Filtration: Collect the solid product by vacuum filtration and wash with cold ethanol to remove unreacted starting materials.
- Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol) to obtain the pure sulfonyl hydrazone.
- Characterization (Self-Validation):
 - Determine the melting point of the purified product.
 - Confirm the structure using ^1H NMR, ^{13}C NMR, and mass spectrometry. The appearance of a characteristic signal for the imine proton (=CH) in the ^1H NMR spectrum (typically δ

7.8–9.0 ppm) and the disappearance of the aldehyde proton signal confirms the successful reaction.[\[1\]](#)

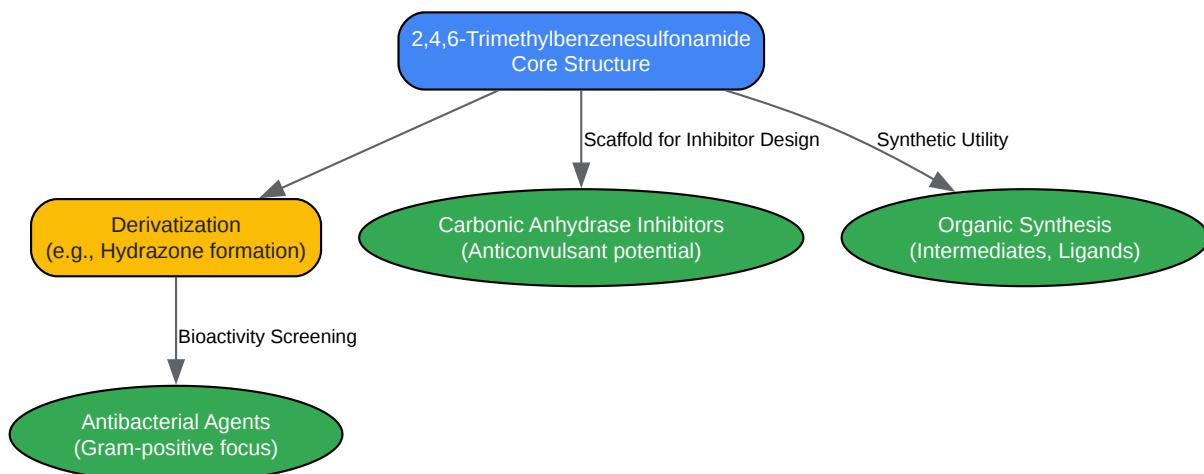
Applications in Drug Discovery and Research

The **2,4,6-trimethylbenzenesulfonamide** scaffold is a "privileged structure" in medicinal chemistry, with derivatives showing a range of biological activities.

Antibacterial Agents

A significant area of research has been the development of 2,4,6-trimethylbenzenesulfonyl hydrazones as antibacterial agents.[\[1\]](#)[\[2\]](#)

- Mechanism & Spectrum: Studies have shown that certain derivatives exhibit potent activity, particularly against Gram-positive bacteria.[\[1\]](#)[\[2\]](#) For instance, specific hydrazones have demonstrated minimal inhibitory concentrations (MIC) in the range of 7.81 to 15.62 $\mu\text{g/mL}$.[\[1\]](#)[\[2\]](#)
- Structure-Activity Relationship (SAR): The nature and position of substituents on the aromatic ring derived from the aldehyde play a crucial role in determining the antibacterial potency. This allows for fine-tuning of the activity through synthetic modification.
- Limitations: Many of these derivatives have shown limited to no activity against Gram-negative bacteria and fungi, suggesting a specific mode of action that is less effective against these organisms.[\[1\]](#)


Carbonic Anhydrase Inhibitors

Benzenesulfonamides are a well-established class of carbonic anhydrase (CA) inhibitors.[\[3\]](#) CAs are enzymes involved in various physiological processes, and their inhibition has therapeutic benefits.

- Therapeutic Target: Isoforms like hCA II and hCA VII are linked to epileptogenesis. Developing selective inhibitors for these isoforms is a key strategy for new anticonvulsant drugs.[\[3\]](#)
- Drug Design: While research has focused on various benzenesulfonamide derivatives, the principles can be applied to the **2,4,6-trimethylbenzenesulfonamide** scaffold. The design of

these inhibitors involves synthesizing derivatives that can effectively bind to the zinc ion in the active site of the enzyme.

- Potential: The development of orally active, non-toxic CA inhibitors based on sulfonamide scaffolds has shown promise in preclinical models of epilepsy, effectively preventing seizures without causing neurotoxicity.[3]

[Click to download full resolution via product page](#)

Caption: Key application areas stemming from the **2,4,6-trimethylbenzenesulfonamide** scaffold.

Role in Organic Synthesis

Beyond medicinal chemistry, related compounds like O-Mesitylenesulfonylhydroxylamine serve as important reagents in organic synthesis for creating complex nitrogen-containing molecules such as oximes and amides.[8] The 2,4,6-trimethylbenzenesulfonyl group can be used as a protecting group or as an intermediate in various chemical transformations.[1]

Future Directions

The research into **2,4,6-trimethylbenzenesulfonamide** and its derivatives is an active and promising field. Future efforts could focus on:

- Broadening Antimicrobial Spectrum: Modifying the core structure to enhance activity against Gram-negative bacteria and fungi.
- Mechanism of Action Studies: Elucidating the precise molecular targets of the antibacterial hydrazones to understand their selectivity and potentially overcome resistance.
- Targeted CA Inhibitor Design: Systematically exploring substitutions on the **2,4,6-trimethylbenzenesulfonamide** scaffold to develop potent and isoform-selective carbonic anhydrase inhibitors for neurological disorders.
- Coordination Chemistry: Using sulfonyl hydrazones as ligands for the synthesis of metal complexes, which may possess unique catalytic or biological properties.[\[1\]](#)[\[2\]](#)

Conclusion

2,4,6-Trimethylbenzenesulfonamide is a valuable and versatile chemical entity. Its derivatives, particularly sulfonyl hydrazones, have emerged as a promising class of antibacterial agents. The foundational principles of sulfonamide-based drug design also position this scaffold as a candidate for developing inhibitors of other key enzymes, such as carbonic anhydrase. This guide has provided a technical overview of the synthesis, properties, and applications of this compound class, offering a solid foundation for researchers and drug development professionals to build upon in their scientific endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation -

PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2,4,6-Trimethylbenzenesulfonamide | C9H13NO2S | CID 258545 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. O-Mesitylenesulfonylhydroxylamine: A Keystone in Organic Synthesis_Chemicalbook [chemicalbook.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to 2,4,6-Trimethylbenzenesulfonamide and Its Derivatives]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1594488#comprehensive-literature-review-of-2-4-6-trimethylbenzenesulfonamide-research>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com